Acetamide, N-(2,6-diethylphenyl)-2-iodo-
Description
Acetamide, N-(2,6-diethylphenyl)-2-iodo-, is a substituted acetamide derivative characterized by a 2,6-diethylphenyl group attached to the nitrogen atom and an iodine substituent at the 2-position of the acetamide chain. The iodine substituent introduces unique electronic and steric properties, differentiating it from common herbicides like alachlor and butachlor (chloro-substituted analogs).
Properties
CAS No. |
145143-46-0 |
|---|---|
Molecular Formula |
C12H16INO |
Molecular Weight |
317.17 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C12H16INO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
UBLXSCCLLZTJIM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CI |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CI |
Synonyms |
AcetaMide, N-(2,6-diethylphenyl)-2-iodo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
- Molecular Weight and Polarity: The iodine atom (atomic weight: 126.9) significantly increases molecular weight compared to chloro (Cl, 35.45) or methoxy (OCH₃) analogs. For instance, alachlor (C₁₄H₂₀ClNO₂) has a molecular weight of 269.77 g/mol, while the iodo analog would exceed 350 g/mol. This difference affects solubility, with iodo derivatives likely being less water-soluble due to increased hydrophobicity .
Melting Points and Stability :
N-(2,6-dimethylphenyl)acetamide derivatives exhibit melting points near 470 K , but bulkier diethyl groups reduce crystallinity. The iodo substituent may further lower melting points due to steric hindrance, though its strong polarizability could enhance intermolecular interactions. Iodo compounds are generally less stable than chloro analogs under UV light due to weaker C–I bonds .
Comparative Data Table
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